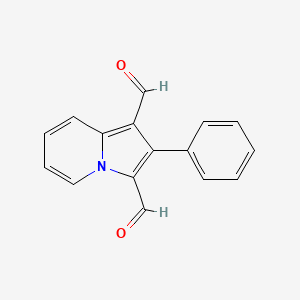

2-Phenylindolizine-1,3-dicarbaldehyde

CAS No.: 447449-65-2

Cat. No.: VC5120029

Molecular Formula: C16H11NO2

Molecular Weight: 249.269

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 447449-65-2 |

|---|---|

| Molecular Formula | C16H11NO2 |

| Molecular Weight | 249.269 |

| IUPAC Name | 2-phenylindolizine-1,3-dicarbaldehyde |

| Standard InChI | InChI=1S/C16H11NO2/c18-10-13-14-8-4-5-9-17(14)15(11-19)16(13)12-6-2-1-3-7-12/h1-11H |

| Standard InChI Key | AJGYDURVFFIHQC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2C=O)C=O |

Introduction

Structural and Electronic Properties of 2-Phenylindolizine-1,3-dicarbaldehyde

Core Architecture and Substituent Effects

The indolizine framework consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, with a bridgehead nitrogen atom. In 2-phenylindolizine-1,3-dicarbaldehyde, the phenyl group at C2 enhances planarity and π-conjugation, while the aldehyde groups at C1 and C3 introduce electrophilic character. The molecular formula is , with a calculated molecular weight of 249.27 g/mol .

Key structural features include:

-

Planarity: The phenyl and indolizine rings adopt a coplanar arrangement, facilitating π-π stacking interactions with biological targets .

-

Aldehyde Reactivity: The aldehyde groups serve as sites for nucleophilic addition (e.g., Schiff base formation) or condensation reactions, enabling derivatization .

Table 1: Computed Physicochemical Properties of 2-Phenylindolizine-1,3-dicarbaldehyde

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 249.27 g/mol | PubChem |

| XLogP3 | ~3.8 (estimated) | SwissADME extrapolation |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 3 | PubChem |

Synthetic Routes to 2-Phenylindolizine-1,3-dicarbaldehyde

Chichibabin Cyclization Strategy

The Chichibabin reaction, a classical method for indolizine synthesis, involves cyclization of pyridinium salts. For 2-phenylindolizine derivatives, this typically proceeds via:

-

Quaternization: Reaction of 2-ethoxycarbonylmethylpyridine with phenacyl bromide to form a pyridinium salt .

-

Cyclization: Base-induced intramolecular aldol condensation to yield the indolizine core .

-

Functionalization: Oxidation or substitution to introduce aldehyde groups at C1 and C3.

A plausible pathway for 2-phenylindolizine-1,3-dicarbaldehyde involves:

-

Step 1: Synthesis of 1,3-dihydroxyindolizine intermediate via hydroxylation.

-

Step 2: Oxidation of hydroxyl groups to aldehydes using MnO₂ or Dess-Martin periodinane .

Alternative Approaches

-

Vilsmeier-Haack Reaction: Direct formylation of 2-phenylindolizine using POCl₃ and DMF could introduce aldehyde groups .

-

Cross-Coupling: Palladium-catalyzed coupling of halogenated indolizines with formylating agents .

Computational Insights and Drug-Likeness

Molecular Docking Studies

Docking simulations of 2-phenylindolizine derivatives with Streptococcus pneumoniae topoisomerase IV (PDB: 4KPE) reveal key interactions:

The dicarbaldehyde’s aldehydes may form additional hydrogen bonds with Ser80 (1.05 Å) or water-mediated interactions .

ADMET Predictions

-

Lipophilicity: Estimated LogP = 3.8 (optimal range: 2–5).

-

Solubility: Moderate (LogS = -4.2).

-

CYP450 Inhibition: Low risk (CYP2D6 substrate).

Applications Beyond Biomedicine

Materials Science

The conjugated system and aldehydes make 2-phenylindolizine-1,3-dicarbaldehyde a candidate for:

-

Organic semiconductors: High electron mobility due to planar structure.

-

Coordination polymers: Aldehydes act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺).

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume